molecular formula C9H19Br B12396705 1-Bromononane-d3

1-Bromononane-d3

Cat. No.: B12396705
M. Wt: 210.17 g/mol
InChI Key: AYMUQTNXKPEMLM-FIBGUPNXSA-N
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Description

1-Bromononane-d3 is a deuterium-labeled derivative of 1-Bromononane. It is a stable isotope compound where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties that make it an excellent tracer in various studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromononane-d3 can be synthesized through the bromination of nonane-d3. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under stringent quality control to ensure high purity and yield. The process may also involve purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromononane-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromononane-d3 is extensively used in scientific research due to its deuterium labeling, which provides unique advantages in various studies:

Mechanism of Action

The mechanism of action of 1-Bromononane-d3 is primarily related to its role as a tracer. The deuterium atoms in the compound provide a distinct signature that can be detected using various analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to track the compound’s behavior and interactions in different environments, providing valuable insights into reaction mechanisms and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific carbon chain length and deuterium labeling, which provides distinct advantages in tracing studies. Its properties make it particularly useful in understanding the behavior of nonane derivatives in various chemical and biological systems .

Properties

Molecular Formula

C9H19Br

Molecular Weight

210.17 g/mol

IUPAC Name

9-bromo-1,1,1-trideuteriononane

InChI

InChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3/i1D3

InChI Key

AYMUQTNXKPEMLM-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCBr

Canonical SMILES

CCCCCCCCCBr

Origin of Product

United States

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